

## ATN-161: A Technical Guide to the Integrin-Binding Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

Cat. No.: B15606112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ATN-161 is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and virology for its role as an antagonist of specific integrin receptors. This technical guide provides a comprehensive overview of ATN-161, including its core peptide sequence, critical chemical modifications, and its mechanism of action. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a summary of quantitative data to facilitate a deeper understanding of its therapeutic potential. Visual diagrams of its signaling pathway and common experimental workflows are also provided to aid in the conceptualization of its biological activity and laboratory application.

### **Core Peptide Sequence and Modifications**

ATN-161 is a five-amino-acid peptide with the sequence Prolyl-Histidyl-Seryl-Cysteinyl-Asparagine (PHSCN).[1][2] It is derived from the synergy region of fibronectin, an extracellular matrix protein, with a notable substitution of cysteine for arginine from the original PHSRN sequence.[3] To enhance its stability and bioactivity, ATN-161 undergoes two key chemical modifications:

- N-terminal Acetylation: The proline residue at the N-terminus is acetylated (Ac-).[1][2]
- C-terminal Amidation: The asparagine residue at the C-terminus is amidated (-NH2).[1][2]



These modifications result in the chemical structure Ac-PHSCN-NH2.[4][5][6] Capping the ends of the peptide in this manner has been shown to increase its ability to inhibit cell invasion by 30-fold.[7]

Table 1: Physicochemical Properties of ATN-161

| Property          | Value                                            | Reference |
|-------------------|--------------------------------------------------|-----------|
| Molecular Formula | C23H35N9O8S                                      |           |
| Molecular Weight  | 597.65 g/mol                                     |           |
| Sequence          | PHSCN                                            | [1][2]    |
| Modifications     | N-terminal Acetylation, C-<br>terminal Amidation | [2]       |
| Purity            | ≥95%                                             | [2]       |
| Solubility        | Soluble to 2 mg/ml in water                      |           |
| CAS Number        | 262438-43-7                                      |           |

#### **Mechanism of Action**

ATN-161 functions as a non-RGD (Arginine-Glycine-Aspartate) based integrin binding peptide. [1][8] Its primary targets are the  $\alpha5\beta1$  and  $\alpha\nu\beta3$  integrins, which are crucial in processes like angiogenesis (the formation of new blood vessels) and tumor progression.[1][4][8] By binding to these integrins on activated endothelial cells and tumor cells, ATN-161 inhibits their migration and adhesion.[1][8]

The interaction of ATN-161 with the N-terminus of the  $\beta$ 1-domain of integrin  $\alpha 5\beta 1$  is thought to lock the integrin in an inactive conformation.[4] This blockade disrupts the normal signaling cascade initiated by integrin-ligand binding. One of the key downstream effects of this inhibition is the significant reduction in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a critical component of cell signaling pathways that regulate cell proliferation and survival.[4]





Click to download full resolution via product page

ATN-161 Signaling Pathway



## **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical and clinical studies of ATN-161.

Table 2: In Vitro Efficacy of ATN-161

| Assay                                         | Cell<br>Line/System                | Treatment                        | Result                                                                                     | Reference |
|-----------------------------------------------|------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------|-----------|
| MAPK Phosphorylation Inhibition               | MDA-MB-231                         | 20 µmol/L ATN-<br>161 for 30 min | Maximal inhibition of MAPK phosphorylation                                                 | [4]       |
| Cell Proliferation                            | MDA-MB-231                         | Up to 100 μmol/L<br>ATN-161      | No significant effect on tumor cell proliferation                                          | [4]       |
| VEGF-induced<br>Cell Migration                | hCECs                              | 100 nM ATN-161                   | Dose-dependent<br>decrease in<br>migrating cells<br>(P<0.001)                              | [7][9]    |
| Angiogenesis<br>Inhibition<br>(Matrigel Plug) | Matrigel with<br>FGF-2 and<br>VEGF | 1 and 10 µmol/L<br>ATN-161       | Statistically significant dose- dependent inhibition (P=0.0017 and P=0.0004, respectively) | [3]       |
| SARS-CoV-2<br>Infection<br>Inhibition         | VeroE6 cells                       | Varies                           | Inhibits infection<br>and increases<br>cell viability                                      | [10]      |

Table 3: Phase I Clinical Trial Pharmacokinetics of ATN-161



| Dose Level<br>(mg/kg) | Number of<br>Patients | Mean Total<br>Clearance | Mean<br>Volume of<br>Distribution | Key<br>Observatio<br>n                        | Reference |
|-----------------------|-----------------------|-------------------------|-----------------------------------|-----------------------------------------------|-----------|
| 0.1 - 0.5             | 3 per cohort          | -                       | -                                 | Dose-<br>dependent<br>pharmacokin<br>etics    | [5][6]    |
| 1.0 - 4.0             | 3 per cohort          | Dose-<br>independent    | Dose-<br>independent              | -                                             | [5][6]    |
| 8.0 - 16.0            | 3 per cohort          | Reduced                 | -                                 | Suggests<br>saturable<br>pharmacokin<br>etics | [5][6]    |

Twenty-six patients with advanced solid tumors were enrolled in eight sequential dose cohorts. ATN-161 was administered as a 10-minute infusion three times weekly. No dose-limiting toxicities were observed, and approximately one-third of patients manifested prolonged stable disease.[5][6]

# Experimental Protocols In Vitro Western Blot for MAPK Phosphorylation

This protocol is based on studies investigating the effect of ATN-161 on intracellular signaling pathways.[4]

- Cell Culture: Plate MDA-MB-231 human breast cancer cells (1 x 10<sup>6</sup>) in 100 mm Petri dishes and culture for 24 hours.
- Serum Starvation: Serum-starve the cells overnight to reduce basal signaling activity.
- ATN-161 Treatment: Treat cells with varying concentrations of ATN-161 (e.g., 1-100 μmol/L) or a vehicle control for different time periods (e.g., 15-60 minutes).
- Cell Lysis: Lyse the cells and collect the protein extracts.







- Western Blot Analysis: Perform Western blot analysis using primary antibodies against total MAPK, phosphorylated MAPK, and a loading control (e.g., β-tubulin).
- Detection: Use enhanced chemiluminescence (ECL) for detection of protein bands.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK compared to total MAPK.





Click to download full resolution via product page

Western Blot Experimental Workflow



#### In Vivo Matrigel Plug Angiogenesis Assay

This protocol is a common method to assess the anti-angiogenic properties of a compound in vivo.[3]

- Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix ATN-161 at different concentrations (e.g., 1 and 10 µmol/L) with angiogenesis inducers such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL) directly into the liquid Matrigel.
- Animal Model: Use an appropriate animal model, such as mice.
- Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify, forming a plug.
- Incubation Period: Allow a set period for blood vessels to infiltrate the Matrigel plug (e.g., 7-14 days).
- Plug Excision: Euthanize the animals and carefully excise the Matrigel plugs.
- Analysis: Quantify the extent of angiogenesis within the plugs. This can be done by
  measuring the hemoglobin content (e.g., using the Drabkin method) or through histological
  analysis of blood vessel density.

## In Vitro SARS-CoV-2 Infection Assay

This protocol outlines the methodology used to evaluate the inhibitory effect of ATN-161 on viral infection.[10]

- Cell Plating: Plate VeroE6 cells at a density of 1.25 x 10<sup>4</sup> cells/well in a 96-well plate and incubate overnight.
- Pre-treatment: Treat the cells with various dilutions of ATN-161 in complete DMEM with 2% fetal bovine serum for 1 hour at 37°C.
- Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
- Incubation: Incubate the infected cells for 48 hours.



- RNA Extraction: Lyse the cells and virus using Trizol LS and extract RNA using a suitable kit.
- Quantification of Viral Load: Perform quantitative polymerase chain reaction (qPCR) to determine the viral RNA levels as a measure of infection.
- Cell Viability Assay: In parallel experiments, assess cell viability to determine any cytopathic effects of the virus and the protective effect of ATN-161.

#### Conclusion

ATN-161 is a well-characterized synthetic peptide with a clear mechanism of action targeting  $\alpha 5\beta 1$  and  $\alpha v\beta 3$  integrins. Its ability to inhibit key cellular processes such as migration, adhesion, and angiogenesis has been demonstrated in numerous preclinical models, and it has shown a favorable safety profile in early clinical trials. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of ATN-161 in oncology, virology, and other areas where integrin-mediated pathology is a factor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Atn-161 | C23H35N9O8S | CID 9960285 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]



- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATN-161: A Technical Guide to the Integrin-Binding Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606112#atn-161-peptide-sequence-and-modifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com